N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a unique combination of pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps. The final step usually involves the coupling of the pyrazole and pyridine intermediates under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-bromobenzamide: Shares the bromobenzyl group but lacks the pyrazole and pyridine rings.
1-(4-BROMOBENZYL)-N’-(3-METHOXYBENZYLIDENE)-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE: Contains a similar pyrazole structure but with different substituents.
Uniqueness
N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H23BrN8OS |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-3-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C23H23BrN8OS/c1-13-20-18(9-19(15-5-6-15)27-21(20)31(2)30-13)22(33)28-29-23(34)26-17-10-25-32(12-17)11-14-3-7-16(24)8-4-14/h3-4,7-10,12,15H,5-6,11H2,1-2H3,(H,28,33)(H2,26,29,34) |
InChI Key |
AZIKZUJVLLTXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CN(N=C4)CC5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
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